molecular formula C16H16N4O4S2 B269927 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B269927
M. Wt: 392.5 g/mol
InChI Key: DMCPNCJRSBVNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as DOTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act as a chelating agent by binding to metal ions and forming stable complexes. This property makes it an ideal candidate for radiolabeling of proteins and peptides for imaging purposes.
Biochemical and Physiological Effects:
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly cleared from the body and does not accumulate in tissues. 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been shown to be stable in physiological conditions, making it an ideal candidate for use in imaging and targeted therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is its ability to chelate a wide range of metal ions, including copper, zinc, and gadolinium. This property makes it a versatile tool for imaging and drug delivery applications. However, the synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex process that requires specialized equipment and expertise. Additionally, the use of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide in imaging and therapy requires careful consideration of the potential risks and benefits.

Future Directions

There are several potential future directions for research on 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of new chelating agents that can bind to a wider range of metal ions and have improved stability and selectivity. Another area of interest is the development of new imaging and therapy techniques that utilize 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide and other chelating agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide and its potential applications in various scientific research fields.

Synthesis Methods

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is synthesized by reacting 3,4-dimethoxybenzyl chloride with 5-amino-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The resulting product is then reacted with 4-methyl-2-thiazolamine and acetic anhydride to obtain 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and imaging. 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is commonly used as a chelating agent for radiolabeling of proteins, peptides, and other molecules for imaging purposes. It is also used in the development of targeted therapies for cancer and other diseases.

properties

Product Name

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C16H16N4O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4O4S2/c1-9-7-25-15(17-9)18-13(21)8-26-16-20-19-14(24-16)10-4-5-11(22-2)12(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,18,21)

InChI Key

DMCPNCJRSBVNRU-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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